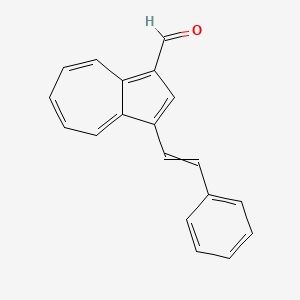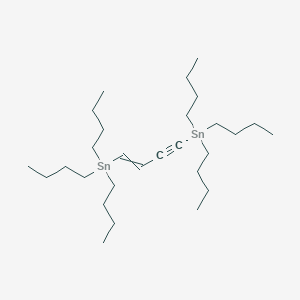
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) is an organotin compound characterized by the presence of a buten-yne backbone with two tributylstannane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) typically involves the coupling of a buten-yne precursor with tributylstannane. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-tin bonds. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 80°C
Reagents: Buten-yne precursor, tributylstannane, and a base such as cesium carbonate
Industrial Production Methods
While specific industrial production methods for (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
(But-1-en-3-yne-1,4-diyl)bis(tributylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) exerts its effects involves the interaction of the tin atoms with various molecular targets. The tributylstannane groups can participate in coordination chemistry, forming complexes with other molecules. This can influence the reactivity and stability of the compound, as well as its interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl-but-3-en-1-yne
- (E)-1,4-Diphenyl-but-3-en-1-yne
Uniqueness
Compared to similar compounds, (But-1-en-3-yne-1,4-diyl)bis(tributylstannane) is unique due to the presence of the tributylstannane groups. These groups confer distinct reactivity and properties, making the compound valuable in specific synthetic and industrial applications.
Properties
CAS No. |
827347-87-5 |
|---|---|
Molecular Formula |
C28H56Sn2 |
Molecular Weight |
630.2 g/mol |
IUPAC Name |
tributyl(4-tributylstannylbut-1-en-3-ynyl)stannane |
InChI |
InChI=1S/6C4H9.C4H2.2Sn/c7*1-3-4-2;;/h6*1,3-4H2,2H3;1,3H;; |
InChI Key |
KWHSVYNQGAXPDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC#C[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


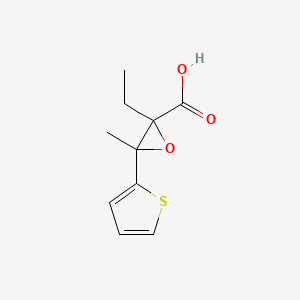
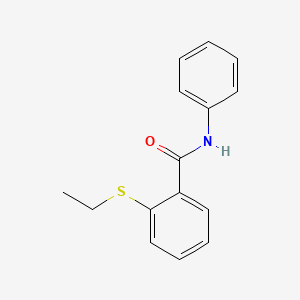
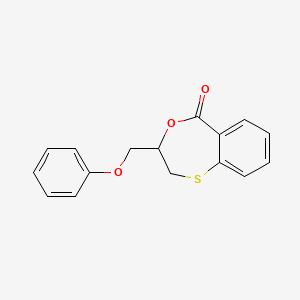
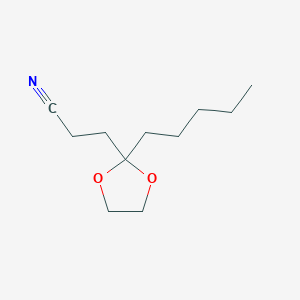
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
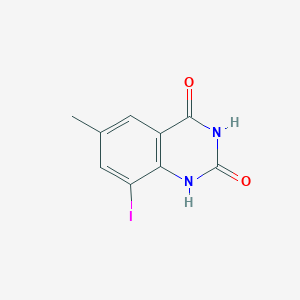
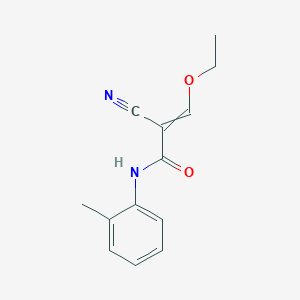

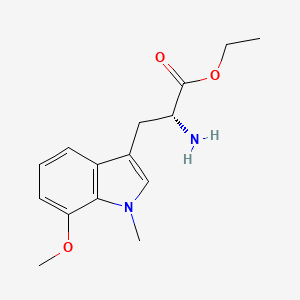
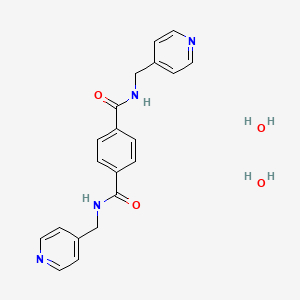
![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)

![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
